

Commercial Suppliers and Technical Applications of Ertugliflozin-d5: An In-depth Guide

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Compound of Interest		
Compound Name:	Ertugliflozin-d5	
Cat. No.:	B12387321	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Ertugliflozin-d5**, a deuterated analog of the SGLT2 inhibitor Ertugliflozin. It is primarily intended for researchers and scientists in the fields of pharmacology, analytical chemistry, and drug metabolism, as well as professionals involved in various stages of drug development. This document outlines key technical data, experimental protocols for its application as an internal standard, and visual representations of analytical workflows.

Introduction to Ertugliflozin-d5

Ertugliflozin-d5 is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms on the ethoxybenzyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Its chemical and physical properties are nearly identical to Ertugliflozin, ensuring similar behavior during sample preparation and chromatographic separation, which is crucial for accurate quantification of the parent drug in biological matrices.

Commercial Availability



Ertugliflozin-d5 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and development purposes. While the specific formulations and supplied quantities may vary, it is typically offered as a solid powder. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.

Quantitative Data of Commercial Ertugliflozin-d5

The following table summarizes typical quantitative data for commercially available **Ertugliflozin-d5**. It is important to note that these values are representative and may vary between suppliers and batches. Always refer to the supplier-provided Certificate of Analysis for precise information.

Parameter	Typical Specification	Method of Analysis
Chemical Purity	≥98%	HPLC, LC-MS
Isotopic Purity	≥99 atom % D	Mass Spectrometry, NMR
Molecular Formula	C22H20D5ClO7	-
Molecular Weight	441.91 g/mol	-
CAS Number	1298086-22-2	-
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in Methanol, DMSO, and other organic solvents.	-

Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS with Ertugliflozin-d5 as an Internal Standard

This section details a representative experimental protocol for the quantification of Ertugliflozin in human plasma, a common application for **Ertugliflozin-d5** in pharmacokinetic studies.[1][2]

Materials and Reagents



- Ertugliflozin reference standard
- Ertugliflozin-d5 (Internal Standard)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Water (deionized, 18 MΩ·cm)
- Methyl tert-butyl ether (MTBE)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.7 μm)

Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solutions: Prepare individual stock solutions of Ertugliflozin and Ertugliflozin d5 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Ertugliflozin stock solution with a 50:50 mixture of methanol and water to create calibration standards.
- Internal Standard Working Solution: Dilute the Ertugliflozin-d5 primary stock solution with the same diluent to a final concentration of 100 ng/mL.



 Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

- To 100 μL of plasma sample (calibration standard, QC, or unknown), add 25 μL of the internal standard working solution (Ertugliflozin-d5).
- Vortex briefly to mix.
- Add 1 mL of methyl tert-butyl ether (MTBE).
- Vortex for 5 minutes to extract the analytes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Inject an aliquot (e.g., 5 μL) into the LC-MS/MS system.

LC-MS/MS Conditions

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Mass Transitions (MRM):
 - Ertugliflozin: m/z 437.1 → 329.0



• **Ertugliflozin-d5**: m/z 442.1 → 334.0

Data Analysis

Quantify Ertugliflozin in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

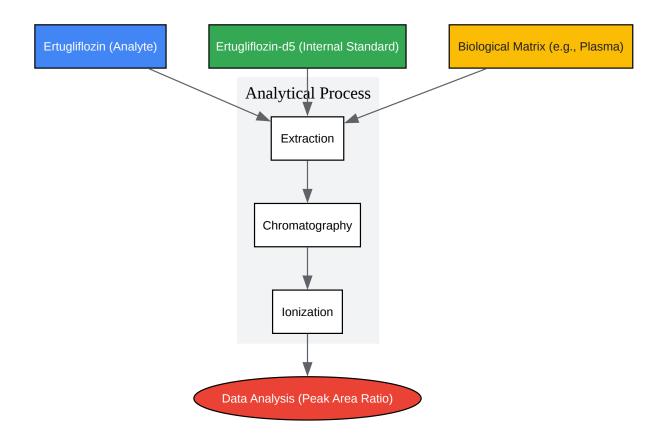
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.



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Caption: Experimental workflow for the quantification of Ertugliflozin in plasma.





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Caption: Logic of using **Ertugliflozin-d5** as an internal standard.

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